strychnogucine A

Antiplasmodial Strychnos alkaloids Drug discovery

Strychnogucine A is a tertiary quasi-symmetric bisindole alkaloid (C42H42N4O3, MW 650.80 g/mol, TPSA 56.30 Ų, XlogP 2.60) isolated from the roots of Strychnos icaja Baillon (Loganiaceae), a central African liana used in traditional medicine to treat malaria. First reported alongside its congener strychnogucine B by Frédérich et al.

Molecular Formula C42H42N4O3
Molecular Weight 650.8 g/mol
Cat. No. B1249810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namestrychnogucine A
Synonymsstrychnogucine A
Molecular FormulaC42H42N4O3
Molecular Weight650.8 g/mol
Structural Identifiers
SMILESCC=C1CN2C3CC1C4=CCC(=O)N5C4C3(CC2C6C7C8C9CC1C2(C8N(C6=O)C3=CC=CC=C32)CCN1CC9=CCO7)C1=CC=CC=C15
InChIInChI=1S/C42H42N4O3/c1-2-22-21-44-31(19-42-28-8-4-5-9-29(28)45-34(47)12-11-24(38(42)45)25(22)17-33(42)44)36-37-35-26-18-32-41(14-15-43(32)20-23(26)13-16-49-37)27-7-3-6-10-30(27)46(39(35)41)40(36)48/h2-11,13,25-26,31-33,35-39H,12,14-21H2,1H3/b22-2-/t25-,26-,31+,32-,33-,35-,36-,37+,38-,39-,41+,42+/m0/s1
InChIKeyPXWJNFJRUYWQOX-DSNAYJLUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Strychnogucine A for Antimalarial Drug Discovery: Bisindole Alkaloid Procurement Guide


Strychnogucine A is a tertiary quasi-symmetric bisindole alkaloid (C42H42N4O3, MW 650.80 g/mol, TPSA 56.30 Ų, XlogP 2.60) isolated from the roots of Strychnos icaja Baillon (Loganiaceae), a central African liana used in traditional medicine to treat malaria [1]. First reported alongside its congener strychnogucine B by Frédérich et al. in 2001, it features a strychnine substructure within a dimeric scaffold and has demonstrated moderate in vitro antiplasmodial activity against multiple Plasmodium falciparum strains [1]. Unlike strychnogucine B, for which a total synthesis from (–)-strychnine and in vivo antimalarial data are available, strychnogucine A remains accessible only through natural product isolation and has received comparatively limited pharmacological characterization [2].

Source Isolated from Strychnos icaja roots
Workflow Natural product antimalarial screening probe
Class Quasi-symmetric bisindole alkaloid
Availability Only accessible via isolation; no total synthesis reported

Why Strychnogucine A Cannot Be Replaced by Generic Bisindole Alkaloids in Malaria Research


Bisindole alkaloids from Strychnos species exhibit strikingly divergent antiplasmodial potencies and selectivity profiles despite shared biosynthetic origins. Within the single study by Frédérich et al., IC50 values among four structurally related bisindoles from S. icaja roots span over two orders of magnitude—from 0.085 μM (strychnogucine B, W2 strain) to 10.139 μM (sungucine, W2 strain) [1]. Strychnogucine A occupies a distinct intermediate potency window (IC50 2.310–4.813 μM across tested strains) that differs from both the highly potent strychnogucine B and the weakly active sungucine [1]. Furthermore, the quasi-symmetric dimeric architecture of strychnogucine A—with its specific stereochemical configuration at 12 chiral centers—cannot be assumed equivalent to other bisindole subtypes (e.g., longicaudatine-type or usambarine-type) that exhibit different strain-selectivity patterns [2]. Substituting strychnogucine A with a generic bisindole alkaloid without strain-matched comparative data risks misattributing structure-activity relationships, particularly given that antiplasmodial potency against chloroquine-resistant versus chloroquine-sensitive strains varies independently across this compound class [1][2].

Antiplasmodial potency and strain-response profile differ substantially from strychnogucine B and sungucine
Quasi-symmetric architecture with 12 defined stereocenters is not shared by other bisindole subtypes
Bisindole subclass-specific SAR may shift; generic substitution risks misattribution in antimalarial studies

Strychnogucine A: Quantitative Head-to-Head Evidence for Differentiated Procurement


Strychnogucine A vs. Sungucine: 3.4-Fold Superior Antiplasmodial Potency Against Chloroquine-Sensitive P. falciparum

Strychnogucine A (1) exhibits significantly greater antiplasmodial potency than sungucine (3), the parent bisindole of the sungucine-type alkaloid class, against the chloroquine-sensitive FCA 20 Ghana strain of Plasmodium falciparum. This is a direct head-to-head comparison from the same experimental series [1]. Strychnogucine A also outperforms sungucine against the chloroquine-resistant PFB Brazil strain, though the magnitude is smaller [1].

Potency vs Sungucine
Head-to-head
IC50 2.31 µM vs 7.82 µM (FCA); 3.4-fold lower
Supports scaffold potency differentiation
Chloroquine-sensitive strain; [³H]hypoxanthine assay
Antiplasmodial Strychnos alkaloids Drug discovery

Strychnogucine A as a Moderate-Potency Scaffold: Distinct Potency Tier Separate from Strychnogucine B

Strychnogucine A occupies an intermediate potency tier that is clearly distinguishable from its congener strychnogucine B. Against the chloroquine-sensitive FCA strain, strychnogucine A (IC50 2.310 μM) is 3.7-fold less potent than strychnogucine B (IC50 0.617 μM). Against the chloroquine-resistant PFB strain, the difference widens to 15.8-fold (3.199 vs. 0.202 μM). No W2 data were reported for strychnogucine A, whereas strychnogucine B shows an IC50 of 0.085 μM against this chloroquine-resistant strain [1]. This potency differentiation is structurally meaningful: strychnogucine A lacks the cyclized ring G present in strychnogucine B, a feature the authors directly linked to enhanced antiplasmodial activity [1].

Potency vs Strychnogucine B
Head-to-head
3.7–15.8× less potent; ring G cyclization absent
Intermediate potency tier for SAR context
Four P. falciparum strains tested
Antiplasmodial Bisindole alkaloid Potency window

Strychnogucine A vs. Chloroquine: Strain-Dependent Potency Ratio Informs Resistance Profiling

Comparing strychnogucine A to the clinical standard chloroquine reveals strain-dependent potency ratios that provide insight into cross-resistance profiles. Against chloroquine-sensitive FCA, strychnogucine A is 115-fold less potent than chloroquine (IC50 2.310 vs. 0.020 μM). However, against chloroquine-resistant PFB, the ratio narrows to approximately 5.9-fold (3.199 vs. 0.540 μM). By contrast, chloroquine's potency drops 27-fold between sensitive and resistant strains, while strychnogucine A's potency varies only 1.4-fold between FCA and PFB [1]. This relatively flat strain-response profile distinguishes strychnogucine A from chloroquine and suggests a mechanism-of-action distinct from that of 4-aminoquinolines [1].

Resistance Profile vs Chloroquine
Head-to-head
1.4-fold PFB/FCA shift vs 27-fold for chloroquine
Low cross-resistance with 4-aminoquinolines
Supports resistance panel assembly
Antimalarial resistance Chloroquine comparator Strain selectivity

Unique Quasi-Symmetric Bisindole Architecture Confirmed by Comprehensive Spectroscopic Characterization

Strychnogucine A possesses a well-characterized tertiary quasi-symmetric bisindole architecture with a strychnine substructure in portion A and a distinct ring system in portion B, fully assigned by 1D and 2D NMR (COSY, HMBC, HMQC) at 400 MHz, complemented by HRESIMS, UV, IR, and CD spectroscopy [1]. Key spectroscopic identifiers include: UV λmax (MeOH) 214 (log ε 3.22), 255 (2.98), 281 (2.64), 289 (2.58) nm; IR νmax (KBr) 3435, 3042, 2929, 2859, 1666, 1596, 1482, 1461, 1395, 1327, 1287, 1149, 1108 cm⁻¹; and a characteristic blue fluorescence at 366 nm after ceric sulfate spray on TLC [1]. The 12 defined stereocenters (15R, 3S, 2S, 7R, 16R, 17R, 23S, 5'R, 15'S, 3'S, 2'S, 7'R) distinguish it from all other S. icaja bisindoles [1]. A simulated ¹H NMR spectrum (800 MHz, CDCl₃) is archived at NP-MRD (ID: NP0025461) for independent verification [2].

Structural Identity
Cross-study comparable
12 stereocenters; quasi-symmetric bisindole; full 2D NMR assigned
Identity verification via published spectra
NP-MRD simulated NMR available
Natural product structure elucidation NMR fingerprint Bisindole scaffold

Strychnogucine A Computational Docking: High-Affinity HapR Binding Distinct from Known Antimalarial Targets

In a computational study targeting the HapR quorum-sensing regulator of Vibrio cholerae, strychnogucine A exhibited a rare binding conformation at the elongated cavity formed by α1, α4, and α6 helices of the HapR dimerization interface, with a calculated binding energy of −12.5 kcal/mol [1]. This binding mode was described as unique among the screened phytochemical library. While this in silico finding is unrelated to its antiplasmodial activity, it suggests that the quasi-symmetric bisindole scaffold of strychnogucine A may engage protein-protein interaction interfaces in ways that monoindole or unsymmetrical bisindole alkaloids cannot [1]. No experimental validation of this target engagement has been reported.

In Silico Docking (HapR)
Data to verify
Binding energy −12.5 kcal/mol; unique dimerization interface pose
Preliminary; requires experimental validation
Not related to antiplasmodial activity
Molecular docking Vibrio cholerae Antivirulence target

Absence of Cytotoxicity Selectivity Data for Strychnogucine A: A Critical Gap vs. Strychnogucine B

A critical differentiator between strychnogucine A and strychnogucine B is the absence of cytotoxicity and selectivity data for compound A. In the primary publication, selectivity indices (SI = cytotoxicity IC50 / antiplasmodial IC50) were reported for strychnogucine B (KB/FCA SI > 24.3; KB/W2 SI > 176; WI38/W2 SI = 182.4), sungucine (SI 0.6–0.8), isosungucine (SI 6.8–34.7), and 18-hydroxyisosungucine (SI 19.1–120), but not for strychnogucine A [1]. This omission means that the therapeutic selectivity of strychnogucine A—arguably the most important parameter for prioritizing antimalarial lead compounds—remains unquantified relative to human KB cancer cells and WI38 fibroblasts [1]. For procurement decisions, this gap means that strychnogucine A cannot currently be selected on the basis of a known selectivity margin, unlike strychnogucine B which has a well-characterized 25–180-fold selectivity window [1].

Cytotoxicity Selectivity Gap
Data gap
No selectivity index reported vs human cells
Cytotoxicity assessment needed; do not infer from strychnogucine B
SI >24–182 reported for strychnogucine B only
Selectivity index Cytotoxicity Therapeutic window

Strychnogucine A: Evidence-Backed Application Scenarios for Research Procurement


Structure-Activity Relationship (SAR) Studies on Bisindole Ring G Cyclization Effects

Strychnogucine A is the optimal comparator for laboratories investigating the impact of ring G cyclization on antiplasmodial potency within the strychnogucine subclass. Its open ring G architecture contrasts directly with the closed ring G of strychnogucine B, and the 3.7–15.8-fold potency difference between the two compounds—measured across three P. falciparum strains in a single experimental series—provides a quantitative baseline for medicinal chemistry efforts [1]. Procurement of both strychnogucine A and B enables paired testing to isolate the contribution of this specific structural feature.

Chloroquine Resistance Cross-Profiling Panels

The 1.4-fold strain-dependent IC50 shift of strychnogucine A between chloroquine-sensitive (FCA) and chloroquine-resistant (PFB) strains contrasts with chloroquine's 27-fold shift, suggesting a resistance-circumventing mechanism [1]. Research groups constructing antimalarial resistance-profiling compound libraries should include strychnogucine A as a bisindole alkaloid benchmark that exhibits low cross-resistance with 4-aminoquinolines, alongside strychnogucine B which shows an even more pronounced inverse resistance profile (higher potency against resistant W2 than sensitive FCA) [1].

Natural Product Dereplication and Metabolomics Reference Standard

Strychnogucine A serves as a validated dereplication standard for LC-MS/MS-based molecular networking studies of Strychnos species. Its m/z 651.3335 (C42H42N4O3) has been explicitly identified in untargeted metabolomics workflows as a marker ion within the sungucine/strychnogucine C molecular cluster [2]. The fully assigned NMR dataset (¹H, ¹³C, COSY, HMBC, HMQC at 400 MHz) and archived simulated ¹H NMR spectrum (NP-MRD ID: NP0025461) enable confident identification without re-isolation [3][4]. Procurement as an authenticated analytical reference standard supports phytochemical investigations of central African Strychnos biodiversity.

Scaffold for Bisindole Alkaloid Total Synthesis Methodology Development

Unlike strychnogucine B, for which a four-step total synthesis from (–)-strychnine was reported in 2016, no total synthesis of strychnogucine A has been published [5][6]. The quasi-symmetric architecture with an open ring G and 12 stereocenters represents an unsolved synthetic challenge. Synthetic chemistry groups developing novel bisindole coupling methodologies may procure strychnogucine A as an authentic natural product reference to validate synthetic material, particularly given the availability of its fully assigned spectroscopic fingerprint [4].

Application
Selection Property
Validation Focus
Bisindole ring G SAR studies
Ring G cyclization comparison
Paired strychnogucine A/B potency context
Antimalarial resistance profiling
Low cross-resistance bisindole scaffold
Strain-panel IC50 endpoint review
Strychnos metabolomics reference
LC-MS molecular ion fingerprint
NMR identity verification
Bisindole total synthesis validation
Authentic natural product reference
Spectroscopic data matching
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